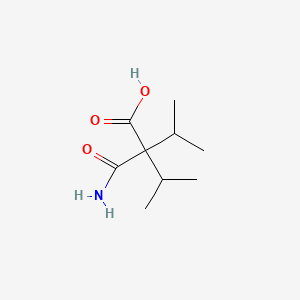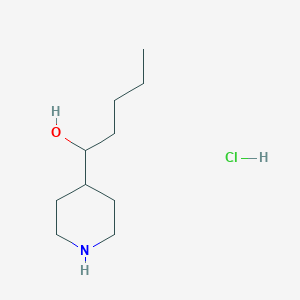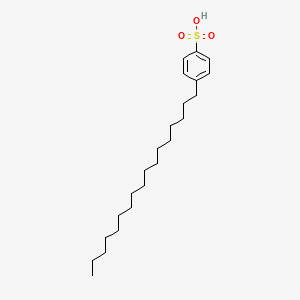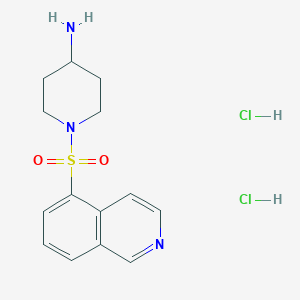
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by the presence of an isoquinoline ring system, a sulfonyl group, and a piperidine moiety. It is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride typically involves multiple steps. One common method includes the reaction of isoquinoline-5-sulfonyl chloride with piperidin-4-ylamine in the presence of a suitable base. The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures. The reaction conditions are carefully monitored to maintain consistency and reduce impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Isoquinoline-5-sulfonyl chloride: Shares the isoquinoline and sulfonyl groups but lacks the piperidine moiety.
Piperidine derivatives: Compounds like piperidine-4-ylamine, which have similar structural features but different functional groups
Uniqueness: 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride is unique due to its combination of the isoquinoline, sulfonyl, and piperidine groups. This unique structure contributes to its distinct chemical properties and biological activities, making it valuable for various research applications .
Properties
CAS No. |
936250-33-8 |
|---|---|
Molecular Formula |
C14H19Cl2N3O2S |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1-isoquinolin-5-ylsulfonylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c15-12-5-8-17(9-6-12)20(18,19)14-3-1-2-11-10-16-7-4-13(11)14;;/h1-4,7,10,12H,5-6,8-9,15H2;2*1H |
InChI Key |
MAPDUVRSAWULKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
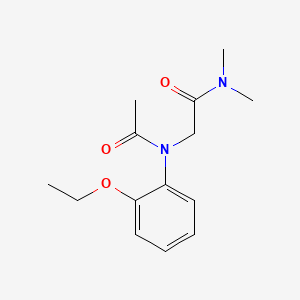

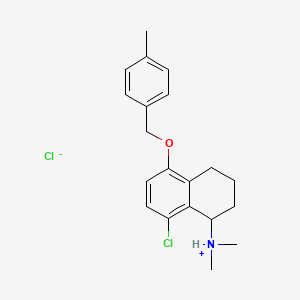
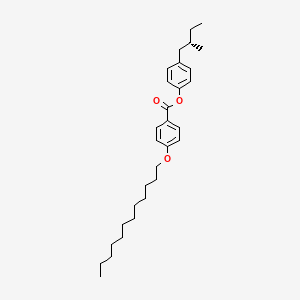
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)

